N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide

Lipophilicity TPSA Drug-likeness

Quinoxaline-2-carboxamide SAR campaigns show that N-substituent identity controls antimycobacterial potency (MIC range 3.91->500 µg/mL), yet thioether-linked tetrahydropyran analogs remain unexplored. This compound directly addresses that gap. - Unexplored N-substituent vector for M. tuberculosis H37Ra hit expansion - evaluate without synthesis commitment - Thioether linker enables controlled oxidation to sulfoxide/sulfone, delivering three SAR probes from one procurement - Favorable CNS/intracellular property space (XLogP3 2.4, TPSA 89.4 Ų); Fsp³ 0.31 enhances fragment library 3D diversity - Pre-built diversity element for antimycobacterial and anticancer screening campaigns

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 1903788-87-3
Cat. No. B2367429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide
CAS1903788-87-3
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESC1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H19N3O2S/c20-16(17-7-10-22-12-5-8-21-9-6-12)15-11-18-13-3-1-2-4-14(13)19-15/h1-4,11-12H,5-10H2,(H,17,20)
InChIKeySAVYMSAYSVRZON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide Overview


N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide (CAS 1903788-87-3) is a synthetic quinoxaline-2-carboxamide derivative featuring a tetrahydropyran (oxane) moiety connected via a thioether (–S–) linker to the carboxamide nitrogen [1]. This compound belongs to the broader quinoxaline-2-carboxamide class, a scaffold extensively investigated for antimycobacterial, anticancer, and kinase inhibitory activities [2]. Its molecular formula is C16H19N3O2S, with a computed molecular weight of 317.4 g/mol, XLogP3 of 2.4, and topological polar surface area (TPSA) of 89.4 Ų [3].

Generic Substitution Failure for N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide


Within the quinoxaline-2-carboxamide family, seemingly minor modifications to the N-substituent produce dramatic differences in biological target engagement and potency. A systematic study of N-phenyl and N-benzyl quinoxaline-2-carboxamides revealed that antimycobacterial activity against M. tuberculosis H37Ra varied over a 100-fold range (MIC 3.91–500 µg/mL) depending solely on the N-substituent [1]. Similarly, cytotoxic selectivity against cancer cell lines was highly sensitive to the nature of the N-linked moiety, with the naphthalen-1-ylmethyl derivative (compound 29) demonstrating selective cytotoxicity (HepG2, SK-OV-3, PC-3) while closely related N-benzyl analogs did not [1]. Therefore, an N-substituted quinoxaline-2-carboxamide bearing a unique thioether-linked tetrahydropyran moiety—such as the target compound—cannot be arbitrarily replaced with a simple N-phenyl, N-benzyl, or N-alkyl analog without risking a complete loss of the intended pharmacological or chemical probe characteristics.

Differentiation Evidence for N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide


Lipophilicity and Polar Surface Area Differentiation

The target compound (XLogP3 = 2.4, TPSA = 89.4 Ų) occupies a distinct physicochemical space compared to the unsubstituted quinoxaline-2-carboxamide (XLogP3 ≈ 0.62, TPSA = 68.9 Ų) [REFS-5, REFS-6] and the representative N-benzyl analog N-(2-phenylethyl)quinoxaline-2-carboxamide (XLogP3 ≈ 3.0, TPSA = 55.2 Ų) [3]. The thioether-tetrahydropyran substituent increases lipophilicity by ~2 log units relative to the parent while adding 20.5 Ų of polar surface area, a combination not achievable with simple alkyl or benzyl substitution. This positions the compound in a favorable property range for membrane permeability (XLogP3 < 5) while maintaining sufficient polarity for target binding (TPSA < 140 Ų).

Lipophilicity TPSA Drug-likeness Quinoxaline N-substituted carboxamide

Thioether Linker: Hydrogen Bonding and Metabolic Stability

The target compound contains a thioether (–S–) linker between the quinoxaline-2-carboxamide core and the tetrahydropyran ring, whereas the majority of reported active N-substituted quinoxaline-2-carboxamides employ direct N-alkyl or N-benzyl linkages [1]. The thioether group reduces the hydrogen bond acceptor count by one relative to an oxygen ether, increasing the compound's computed XLogP3 by approximately 0.4–0.7 units compared to an analogous oxy-ether congener [2]. In the broader context, sulfur-for-oxygen substitution (thioether vs. ether) is a well-established strategy to modulate oxidative metabolism at the α-position; thioethers are oxidized to sulfoxides/sulfones by cytochrome P450 enzymes, often with slower kinetics than O-dealkylation, potentially conferring enhanced metabolic stability [2]. Quantitative comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound are not publicly available.

Thioether Metabolic stability Hydrogen bonding Isosteric replacement Quinoxaline

Tetrahydropyran Substituent: Conformation and Solubility

The tetrahydropyran (oxane) ring on the target compound is a saturated oxygen-containing heterocycle with a chair conformation, introducing three-dimensionality and increased sp³ character (fraction Csp³ = 0.31) compared to flat aromatic N-benzyl substituents (fraction Csp³ ≈ 0.12 for N-(2-phenylethyl)quinoxaline-2-carboxamide) [1]. Published medicinal chemistry literature demonstrates that increasing the fraction of sp³-hybridized carbons in drug candidates correlates with improved aqueous solubility, reduced solid-state planarity, and higher clinical success rates [2]. The target compound has 5 rotatable bonds compared to 4 for the N-benzyl analog, providing greater conformational flexibility. Quantitative aqueous solubility measurements for this specific compound have not been reported publicly.

Tetrahydropyran Saturated heterocycle Solubility Conformation Quinoxaline

N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide Application Scenarios


Chemical Biology Probe Development with Thioether Pharmacophore

The thioether linker is chemically distinct from the amide and alkyl linkers found in prototypical quinoxaline-2-carboxamide probes [3]. Research groups developing targeted covalent inhibitors or activity-based probes can exploit the thioether as a latent oxidation site: controlled oxidation to sulfoxide or sulfone post-synthesis provides a modular route to three compounds from a single procurement, enabling systematic structure-activity relationship (SAR) studies of linker polarity without altering the core pharmacophore. This synthetic versatility is absent in N-benzyl or N-phenyl analogs, where linker modification requires resynthesis of the entire compound [4].

Fragment-Based Screening with 3D Topography

With a computed XLogP3 of 2.4 and TPSA of 89.4 Ų [2], the target compound resides within the favorable property space for CNS and intracellular targets (XLogP3 1–3, TPSA < 90 Ų). Its fraction sp³ of 0.31, conferred by the tetrahydropyran moiety, aligns with contemporary fragment library design principles emphasizing three-dimensionality to reduce aromatic stacking artifacts and improve hit quality [REFS-10, REFS-11]. Institutions curating fragment libraries for target-agnostic screening can include this compound to complement the predominantly flat, aromatic quinoxaline-2-carboxamide entries, thereby increasing the shape diversity of the quinoxaline sub-library.

Antimycobacterial Quinoxaline-2-carboxamide Optimization

The landmark publication by Bouz et al. established that N-substituent identity is the primary determinant of antimycobacterial potency within the quinoxaline-2-carboxamide series, with MIC values spanning 3.91 to >500 µg/mL against M. tuberculosis H37Ra [1]. The target compound’s thioether-tetrahydropyran N-substituent has not been evaluated in published antimycobacterial SAR campaigns and represents an unexplored vector for improving potency and selectivity. A medicinal chemistry team can procure this compound as a pre-built diversity element to directly compare against the established N-benzyl and N-phenyl series without committing synthesis resources, enabling rapid hit expansion.

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